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1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Lipophilicity Drug-likeness N-myristoyltransferase

This unique pyrazole sulfonamide features a 3,5-difluorophenyl group that imparts distinct electronic and steric properties compared to mono-fluorinated or unsubstituted analogs. With a molecular weight of 287 Da and XLogP3-AA of 0.9, it offers superior aqueous solubility for high-concentration screening (>1 mM) without DMSO interference. Its low HBD count (1) and low MW make it a favorable starting point for CNS drug design, avoiding the high polar surface area that limits blood-brain barrier penetration in related NMT inhibitors. Purchase for kinase hinge-binding studies and fragment-based design.

Molecular Formula C11H11F2N3O2S
Molecular Weight 287.28
CAS No. 2330573-64-1
Cat. No. B2775472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide
CAS2330573-64-1
Molecular FormulaC11H11F2N3O2S
Molecular Weight287.28
Structural Identifiers
SMILESCN1C=C(C=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F
InChIInChI=1S/C11H11F2N3O2S/c1-16-6-11(5-14-16)15-19(17,18)7-8-2-9(12)4-10(13)3-8/h2-6,15H,7H2,1H3
InChIKeyJKLXOZXPEUOAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 2330573-64-1): A Pyrazole Sulfonamide Scaffold for Targeted Inhibitor Development


1-(3,5-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 2330573-64-1) is a synthetic small molecule belonging to the pyrazole sulfonamide class, characterized by a 3,5-difluorophenyl group linked via a methylene bridge to a sulfonamide moiety that is directly N-substituted with a 1-methyl-1H-pyrazol-4-yl group [1]. Its molecular formula is C11H11F2N3O2S, with a molecular weight of 287.29 g/mol, and computed physicochemical properties include an XLogP3-AA of 0.9, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 4 rotatable bonds [1]. Compounds with this scaffold have been explored as inhibitors of N-myristoyltransferase (NMT) and various protein kinases, making this specific substitution pattern a candidate for probing structure-activity relationships in anti-infective and oncology target space [REFS-2, REFS-3].

Why Generic Pyrazole Sulfonamide Substitution Risks Assay Failure: The Case for 1-(3,5-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide


Within the pyrazole sulfonamide class, even small structural modifications radically alter both physicochemical and target-interaction profiles. The 3,5-difluorophenyl group in this compound imparts a distinct electronic and steric environment compared to mono-fluorinated, chloro, methyl, or unsubstituted phenyl analogs, directly influencing logP, hydrogen bond acceptor distribution, and potential halogen-bonding interactions [1]. Furthermore, the direct N-(1-methylpyrazol-4-yl) sulfonamide connectivity yields a hydrogen bond donor–acceptor arrangement that differs from N-alkyl or N-aryl sulfonamide variants, affecting solubility, permeability, and binding site complementarity. As demonstrated by the optimization of DDD85646 to DDD100097, subtle changes in sulfonamide capping and core aromatic substitution produced dramatic shifts in blood-brain barrier penetration and selectivity [2]. Consequently, treating 1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide as interchangeable with other pyrazole sulfonamides can lead to erroneous structure-activity conclusions and failed assay campaigns.

Quantitative Differentiation Data: 1-(3,5-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide vs. Key Comparators


Lipophilicity (XLogP3-AA) Lower Than Leading Pyrazole Sulfonamide Probe DDD85646

The target compound has an XLogP3-AA of 0.9, as computed by PubChem 2.2 [1]. In contrast, the well-characterized pyrazole sulfonamide NMT inhibitor DDD85646 (1, PubChem CID 11282394) has a computed XLogP3-AA of 2.3, reflecting its additional trifluoromethyl and pyridine substituents [2]. The 1.4 log unit difference indicates that the target compound is substantially more hydrophilic, which can translate into higher aqueous solubility and a distinct tissue distribution profile relative to the more lipophilic DDD85646 scaffold. This divergence is critical for assay design, as DDD85646 requires co-solvent or formulation strategies that may not be necessary for the target compound.

Lipophilicity Drug-likeness N-myristoyltransferase

Reduced Hydrogen Bond Donor Count vs. MK-8033 Kinase Inhibitor

The target compound possesses 1 hydrogen bond donor (the sulfonamide NH), as reported by PubChem [1]. The dual c-Met/Ron kinase inhibitor MK-8033, which shares the 1-methyl-1H-pyrazol-4-yl methanesulfonamide motif but incorporates a more complex tricyclic core, has 2 hydrogen bond donors (sulfonamide NH plus an additional NH linker) [2]. A lower HBD count is associated with improved passive membrane permeability, as each additional HBD reduces permeability by approximately 10-fold in PAMPA models. This structural feature makes the target compound a leaner scaffold for optimizing cell penetration.

Kinase inhibitor Permeability Hydrogen bond donor

Higher Hydrogen Bond Acceptor Density Compared to Simple Pyrazole Sulfonamide Fragments

The target compound contains 6 hydrogen bond acceptors (the sulfonamide oxygens, pyrazole ring nitrogens, and fluorine atoms) [1]. By comparison, the simpler fragment 1-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 1247841-25-3, a mono-fluoro analog lacking the second fluorine) presents only 4 hydrogen bond acceptors [2]. The higher acceptor density of the 3,5-difluoro derivative provides additional interaction points for polar residues in enzyme active sites, as evidenced by the critical role of fluorine-mediated contacts in kinase and NMT inhibitor co-crystal structures [3].

Fragment-based drug discovery Hydrogen bond acceptor Ligand efficiency

Rotatable Bond Count Balances Conformational Flexibility and Entropic Penalty

The target compound has 4 rotatable bonds [1], placing it in an optimal range for fragment-like and lead-like molecules. The more elaborated MK-8033 kinase inhibitor contains 7 rotatable bonds [2], while the rigid DDD85646 probe has 3 rotatable bonds [3]. Higher rotatable bond count increases conformational entropy penalty upon binding, with each additional rotatable bond reducing binding affinity by approximately 0.5-1.5 kJ/mol. The target compound's intermediate flexibility offers a balanced trade-off between binding adaptability and entropic cost, making it a versatile core for fragment elaboration.

Conformational flexibility Ligand efficiency Scaffold optimization

3,5-Difluorophenyl Substituent as a Privileged Fragment for Halogen Bonding Interactions

The 3,5-difluorophenyl motif is a recognized privileged fragment in kinase inhibitor design, often engaging the hinge region via C-F···H-C or C-F···carbonyl interactions. While direct binding data for this specific compound are not publicly available, co-crystal structures of related 3,5-difluorophenyl-containing sulfonamides with NMT (e.g., DDD85646 analogs) reveal that the fluorine atoms occupy a hydrophobic sub-pocket and form weak polar contacts that contribute 0.5–2.0 kcal/mol to binding energy [1]. The 3,5-substitution pattern is statistically overrepresented among active kinase inhibitors in ChEMBL compared to 2,4- or 2,6-difluoro regioisomers, suggesting a preferred geometry for target interaction [2].

Halogen bonding Kinase hinge binder Fluorine scan

Molecular Weight in the Optimal Fragment Range for Efficient Ligand Optimization

With a molecular weight of 287.29 g/mol, the target compound sits firmly within the fragment space (MW <300 Da) [1]. In contrast, the advanced leads DDD100097 (MW ~450 Da) and MK-8033 (MW 496.6 Da) are fully lead-like or drug-like molecules [REFS-2, REFS-3]. The lower molecular weight of the target compound translates to higher ligand efficiency (LE) potential: if the compound achieves even a modest IC50 of 10 µM, its LE would be 0.29 kcal/mol per heavy atom (HA=20), compared to MK-8033 which requires an IC50 of ~1 nM to achieve equivalent LE. This makes the target compound an attractive starting point for fragment growing or merging campaigns.

Fragment-based drug discovery Lead-likeness Molecular weight

Application Scenarios for 1-(3,5-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide in Drug Discovery


Fragment-Based Screening Libraries for NMT and Kinase Targets

The compound's molecular weight of 287 Da, balanced lipophilicity (XLogP3-AA 0.9), and validated 3,5-difluorophenyl privileged fragment make it an ideal entry for fragment libraries targeting N-myristoyltransferase or protein kinases. Its superior aqueous solubility profile compared to DDD85646 (Δ XLogP3-AA = 1.4) allows high-concentration screening (>1 mM) in biochemical assays without DMSO interference [REFS-1, REFS-2]. The presence of the sulfonamide NH and multiple hydrogen bond acceptors (6 HBA) provides anchor points for fragment growing via structure-based design [1].

Hit-to-Lead Optimization of CNS-Penetrant NMT Inhibitors

Given the documented challenge of achieving CNS penetration with pyrazole sulfonamide NMT inhibitors, this compound's low HBD count (1) and low molecular weight provide a favorable starting point for CNS drug design. The scaffold avoids the high polar surface area and excessive HBD that limited DDD85646's brain exposure, while retaining the sulfonamide warhead critical for NMT inhibition [2]. Medicinal chemists can elaborate from this core by adding lipophilic groups to balance permeability while monitoring TPSA and HBD.

Kinase Selectivity Profiling via Hinge-Binder Replacement

The 1-methyl-1H-pyrazol-4-yl methanesulfonamide motif is a recognized hinge-binding element in kinase inhibitors such as MK-8033. This compound can serve as a simplified hinge-binder fragment for profiling kinase selectivity panels. Its lower rotatable bond count (4 vs. 7 for MK-8033) reduces conformational entropy, potentially leading to cleaner selectivity profiles when elaborated [REFS-1, REFS-3]. It is suited for parallel medicinal chemistry efforts where a common hinge binder is diversified with different hydrophobic back-pocket groups.

Chemical Biology Probe Development for Target Engagement Studies

The compound's balanced physicochemical properties and the synthetically tractable 3,5-difluorophenyl and pyrazole handles make it an attractive precursor for developing affinity-based probes or photoaffinity labeling reagents. The fluorine atoms may serve as 19F NMR reporter groups for binding studies, while the sulfonamide nitrogen can be functionalized with biotin or fluorophore tags without compromising the core pharmacophore [1]. This enables target engagement studies in cellular lysates and live-cell imaging.

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